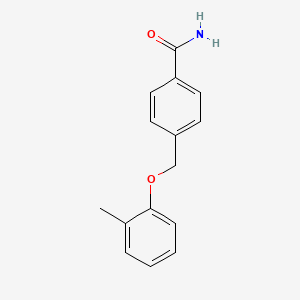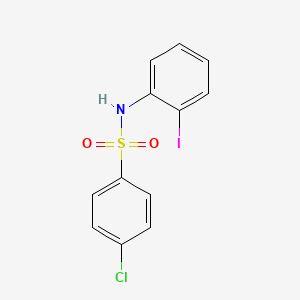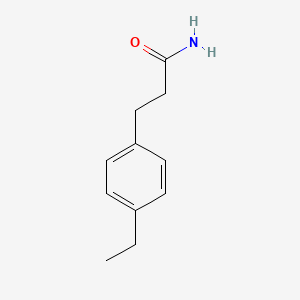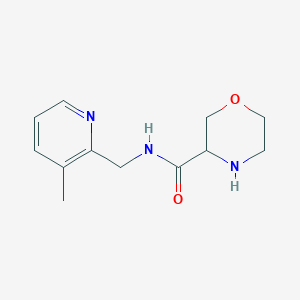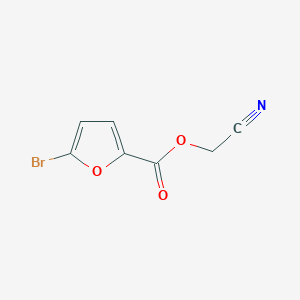
Cyanomethyl 5-bromofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanomethyl 5-bromofuran-2-carboxylate is an organic compound with the molecular formula C7H4BrNO3 It is a derivative of furan, a heterocyclic organic compound, and contains both bromine and cyano functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyanomethyl 5-bromofuran-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of furan-2-carboxylic acid followed by the introduction of a cyano group. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like dichloromethane. The cyano group can be introduced using reagents like sodium cyanide or potassium cyanide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Cyanomethyl 5-bromofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) with a palladium catalyst.
Major Products
The major products formed from these reactions include substituted furan derivatives, amines, and various oxidized furan compounds .
Scientific Research Applications
Cyanomethyl 5-bromofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyanomethyl 5-bromofuran-2-carboxylate depends on its chemical structure and the specific reactions it undergoes. The bromine and cyano groups play crucial roles in its reactivity. For instance, the bromine atom can participate in electrophilic substitution reactions, while the cyano group can undergo nucleophilic addition or reduction. These reactions can lead to the formation of various intermediates and products that exert specific effects on molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromofuran-2-carboxylate: Similar structure but lacks the cyano group.
5-Bromofuran-2-carboxylic acid: Contains a carboxylic acid group instead of a cyano group.
2,5-Dibromofuran: Contains two bromine atoms but lacks the cyano and carboxylate groups.
Uniqueness
The combination of these groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives with diverse properties .
Properties
Molecular Formula |
C7H4BrNO3 |
|---|---|
Molecular Weight |
230.02 g/mol |
IUPAC Name |
cyanomethyl 5-bromofuran-2-carboxylate |
InChI |
InChI=1S/C7H4BrNO3/c8-6-2-1-5(12-6)7(10)11-4-3-9/h1-2H,4H2 |
InChI Key |
BRVMPWQITOCHHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)OCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


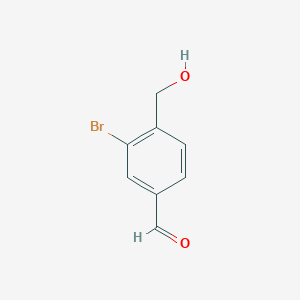
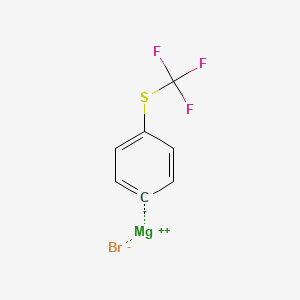
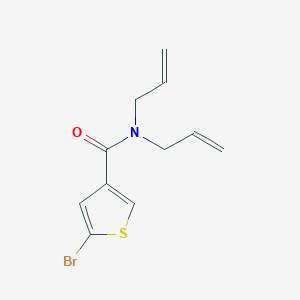



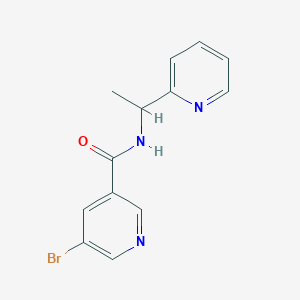
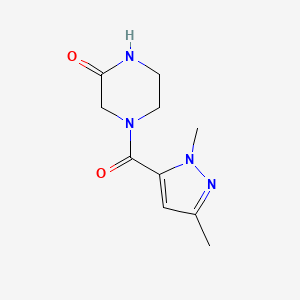
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-thiaspiro[3.5]nonane 7,7-dioxide](/img/structure/B14901444.png)
![6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-propylpiperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14901453.png)
